![molecular formula C18H19FN2O B2394266 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide CAS No. 2097862-99-0](/img/structure/B2394266.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairments.
Mécanisme D'action
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders, such as benzodiazepines.
Biochemical and physiological effects:
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase the expression of GABA receptors in the brain, leading to a further enhancement of GABAergic neurotransmission. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide as a research tool is its high selectivity for GABA transaminase, which allows for more precise manipulation of GABAergic neurotransmission in the brain. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one limitation of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is that it is not selective for the GABA transaminase enzyme in all tissues, which could lead to off-target effects in some experimental settings.
Orientations Futures
There are a number of future directions for research on N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide. One area of interest is the potential use of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide in the treatment of cognitive impairments, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the use of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide as a tool for studying the role of GABAergic neurotransmission in the brain. Finally, there is interest in developing more selective inhibitors of GABA transaminase, which could have even greater therapeutic potential than N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide.
Méthodes De Synthèse
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 6-cyclopropylpyridine-3-carboxylic acid with 2-fluorobenzylamine, followed by the addition of isobutyl chloroformate and triethylamine. The resulting intermediate is then treated with lithium diisopropylamide and 3-chloropropanoyl chloride to yield N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide.
Applications De Recherche Scientifique
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to increase GABA levels in the brain, leading to a decrease in seizure activity in animal models of epilepsy. Additionally, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGGHJOLVHNIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


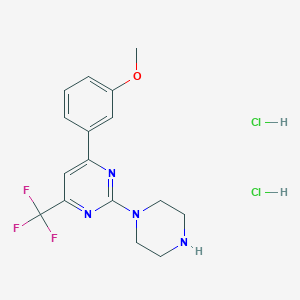
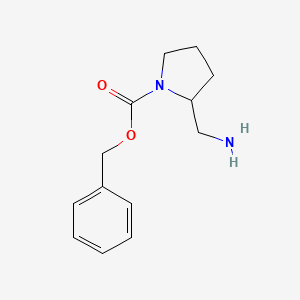
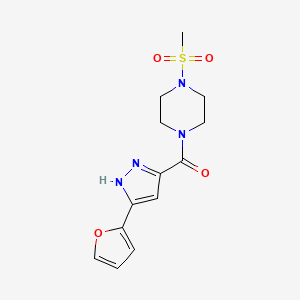

![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
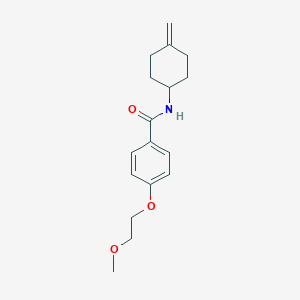
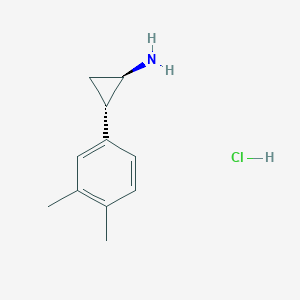
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)